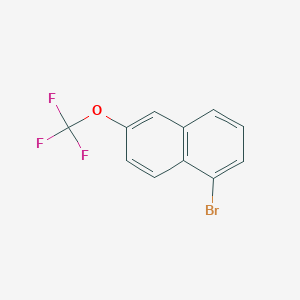
1-Bromo-6-trifluoromethoxy-naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-6-trifluoromethoxy-naphthalene is an organic compound with the molecular formula C11H6BrF3O and a molecular weight of 291.06 g/mol . This compound is characterized by the presence of a bromine atom and a trifluoromethoxy group attached to a naphthalene ring, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-6-trifluoromethoxy-naphthalene can be synthesized through several methods, including:
Trifluoromethoxylation: The trifluoromethoxy group can be introduced using trifluoromethoxy reagents under specific reaction conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and trifluoromethoxylation processes, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-6-trifluoromethoxy-naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Suzuki-Miyaura Coupling: This reaction typically involves palladium catalysts and boron reagents under mild conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted naphthalene derivatives can be obtained.
Coupling Products: The coupling reactions yield biaryl compounds with diverse functional groups.
Scientific Research Applications
1-Bromo-6-trifluoromethoxy-naphthalene finds applications in various fields, including:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the development of bioactive compounds and molecular probes.
Medicine: The compound is involved in the synthesis of potential drug candidates.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-6-trifluoromethoxy-naphthalene involves its reactivity towards nucleophiles and its ability to participate in coupling reactions. The bromine atom acts as a leaving group, facilitating substitution reactions, while the trifluoromethoxy group influences the electronic properties of the naphthalene ring, affecting its reactivity .
Comparison with Similar Compounds
- 1-Bromo-2-trifluoromethoxy-naphthalene
- 1-Bromo-4-trifluoromethoxy-naphthalene
- 1-Bromo-5-trifluoromethoxy-naphthalene
Uniqueness: 1-Bromo-6-trifluoromethoxy-naphthalene is unique due to the specific positioning of the bromine and trifluoromethoxy groups on the naphthalene ring, which imparts distinct reactivity and properties compared to its isomers .
Properties
IUPAC Name |
1-bromo-6-(trifluoromethoxy)naphthalene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrF3O/c12-10-3-1-2-7-6-8(4-5-9(7)10)16-11(13,14)15/h1-6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPLOSYJDUQWBFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)OC(F)(F)F)C(=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrF3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














